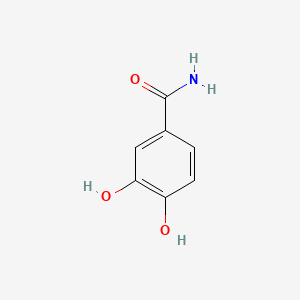

3,4-Dihydroxybenzamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3,4-dihydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3,9-10H,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWREYFHYLIYJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202706 |

Source

|

| Record name | Benzamide, 3,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54337-90-5 |

Source

|

| Record name | 3,4-Dihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54337-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3,4-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054337905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Dihydroxybenzamide (Protocatechuamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

3,4-Dihydroxybenzamide, also known as protocatechuamide, is a phenolic amide compound that has garnered interest in the scientific community for its potential biological activities. It is structurally related to protocatechuic acid and other catechol derivatives, which are widely recognized for their antioxidant properties.[1][2] This guide provides an in-depth overview of its chemical and physical properties, synthesis, analytical characterization, and known biological significance, serving as a foundational resource for researchers in medicinal chemistry and drug development.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

Other key identifiers include:

-

IUPAC Name : this compound[4]

-

Synonyms : Protocatechuamide, 4-Carbamoyl-1,2-benzenediol, Benzamide, 3,4-dihydroxy-[1][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.

Data Summary Table

| Property | Value | Source(s) |

| Molecular Weight | 153.14 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Data not consistently available; related compound 3,4-Dihydroxybenzaldehyde melts at 150-159°C.[5] | |

| pKa (Predicted) | 8.48 ± 0.18 | [1] |

| Solubility | As a polar compound with hydroxyl groups, it is expected to have good solubility in polar solvents like water, ethanol, and acetone.[6] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the benzene ring and the two protons of the amide group. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the 1,2,4-substitution pattern.

-

¹³C NMR : The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. Characteristic peaks include those for the carbonyl carbon of the amide and the four substituted aromatic carbons (two bearing hydroxyl groups, one bearing the amide, and one unsubstituted). A published ¹³C NMR spectrum shows peaks at approximately 171.8 (C=O), 148.5 (C-4), 145.2 (C-3), 126.9 (C-1), 123.8 (C-6), 117.9 (C-2), and 115.8 (C-5).[7][8]

-

-

Mass Spectrometry (MS) :

-

The mass spectrum provides the molecular weight of the compound. The molecular ion peak (M+) would be observed at an m/z of 153, corresponding to the nominal mass of the molecule. High-resolution mass spectrometry can confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum is characterized by specific absorption bands that indicate the presence of its functional groups. Key expected peaks include a broad O-H stretching band for the hydroxyl groups, N-H stretching for the amide, and a strong C=O stretching for the amide carbonyl group.

-

Synthesis and Purification Workflow

While this compound can be purchased from various chemical suppliers, understanding its synthesis is vital for creating derivatives or for custom applications. A common conceptual approach involves the amidation of a protected form of protocatechuic acid. A more direct synthesis route involves the condensation of catechol with glyoxylic acid, followed by oxidation.[9][10]

Conceptual Synthesis Workflow Diagram

Below is a generalized workflow for the synthesis of this compound starting from catechol.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from p-Hydroxybenzaldehyde

A one-pot synthesis method has been developed utilizing an ionic liquid for a facile and environmentally friendlier approach.[11]

Materials:

-

p-Hydroxybenzaldehyde

-

Ionic Liquid: 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃)

-

Sodium Hydroxide (NaOH) aqueous solution

-

Reaction vessel equipped with a magnetic stirrer and temperature control

Step-by-Step Procedure:

-

Bromination:

-

Combine p-hydroxybenzaldehyde and the ionic liquid [bmim]Br₃ in a 1:1 molar ratio in the reaction vessel.

-

Stir the mixture at 20°C for 30 minutes. This step is performed solvent-free and yields 3-bromo-4-hydroxybenzaldehyde with high selectivity.[11]

-

-

Hydrolysis:

-

Without isolating the intermediate, add NaOH aqueous solution to the reaction mixture. The recommended dosage is 1.25 moles of NaOH per mole of the initial p-hydroxybenzaldehyde.[11]

-

Heat the reaction mixture to 100°C and maintain this temperature with stirring for 2 hours.[11] During this step, the brominated intermediate is hydrolyzed to form this compound.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product using an appropriate organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound. The ionic liquid can often be recovered and reused.[11]

-

Pharmacological Activity and Mechanism of Action

The biological properties of this compound are an area of active research, largely stemming from the well-documented activities of its structural analogs, protocatechuic acid (PCA) and protocatechualdehyde (PAL).[12][13]

Antioxidant Properties

The catechol (3,4-dihydroxy) moiety is a classic structural motif for antioxidant activity.[1] Phenolic compounds like this can act as free radical scavengers by donating a hydrogen atom from one of their hydroxyl groups, thereby neutralizing reactive oxygen species (ROS).[2][12] This mechanism helps to protect cells from oxidative stress, which is implicated in a wide range of chronic diseases.[12][13] The related compound, protocatechuic acid, has been shown to exhibit potent antioxidant effects by scavenging various radicals and chelating metal ions.[2]

Potential Therapeutic Applications

Given its structural similarity to other bioactive compounds, this compound and its derivatives are being investigated for several therapeutic effects:

-

Anti-inflammatory Effects : Many antioxidant compounds also possess anti-inflammatory properties. The related aldehyde has been noted for its anti-inflammatory effects.[14]

-

Antitumor Activity : Related dihydroxybenzene derivatives have been studied for their effects on cancer cells, with some showing the ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, and exhibit antitumor activity in vivo.[15]

-

Neuroprotection : Protocatechualdehyde has been shown to have a protective effect against cerebral ischemia-reperfusion injury in animal models, suggesting a potential role for related compounds in stroke and neurodegenerative disease research.[16]

Signaling Pathway Diagram: Antioxidant Mechanism

The antioxidant mechanism can be visualized as an interaction with cellular redox systems.

Caption: Antioxidant mechanism of catechol-containing compounds.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on safety data sheets for the related and more commonly used 3,4-Dihydroxybenzaldehyde, the compound may cause skin, eye, and respiratory irritation.[17][18]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses, and a lab coat.[19]

-

Handling : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5][17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[19]

-

Storage : Store in a tightly sealed container in a cool, dry place.[5]

-

First Aid :

References

- 1. Page loading... [guidechem.com]

- 2. ffhdj.com [ffhdj.com]

- 3. This compound | CAS#:54337-90-5 | Chemsrc [chemsrc.com]

- 4. This compound | C7H7NO3 | CID 148675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101676253B - Air catalytic oxidation synthesis method for 3,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]

- 10. CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. westliberty.edu [westliberty.edu]

- 18. merckmillipore.com [merckmillipore.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,4-Dihydroxybenzamide (Protocatechuamide)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and therapeutic potential of 3,4-Dihydroxybenzamide. Eschewing a rigid template, this document is structured to provide a logical and in-depth exploration of the molecule, beginning with its fundamental identity and progressing to its synthesis and biological significance. The protocols and insights herein are presented to be self-validating, grounded in established chemical principles, and supported by authoritative references.

Section 1: Core Chemical Identity

This compound, also known by its synonym Protocatechuamide, is a phenolic amide that belongs to the dihydroxybenzoic acid family.[1] Its structure is characterized by a benzene ring substituted with two hydroxyl (-OH) groups at the C3 and C4 positions and a carboxamide (-CONH₂) group at the C1 position. This specific arrangement, particularly the ortho-dihydroxy or catechol moiety, is a critical determinant of its chemical reactivity and biological activity.

The definitive IUPAC name for this compound is This compound .[1] It is uniquely identified in chemical literature and databases by its CAS Registry Number: 54337-90-5 .[1]

Caption: 2D Chemical Structure of this compound.

Section 2: Physicochemical & Spectroscopic Profile

Understanding the physicochemical properties of this compound is essential for its application in both in vitro and in vivo experimental settings, guiding decisions on solvent selection, formulation, and analytical method development. The compound typically presents as a white to off-white crystalline powder.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 153.14 g/mol | --INVALID-LINK--[1] |

| CAS Number | 54337-90-5 | --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| pKa (Predicted) | 8.48 ± 0.18 | --INVALID-LINK-- |

| XLogP3 (Predicted) | 0.5 | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 83.6 Ų | --INVALID-LINK--[1] |

| SMILES | C1=CC(=C(C=C1C(=O)N)O)O | --INVALID-LINK--[1] |

| InChIKey | GNWREYFHYLIYJE-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Section 3: Synthesis and Purification

The synthesis of this compound requires careful consideration of the reactive catechol moiety, which is susceptible to oxidation and other side reactions under harsh conditions. A robust and reliable synthetic strategy involves a protection-amidation-deprotection sequence, which ensures high selectivity and yield. This approach begins with the readily available precursor, 3,4-dihydroxybenzoic acid (protocatechuic acid).

Experimental Protocol: A Validated Three-Step Synthesis

This protocol is designed to be a self-validating system, where the successful isolation and characterization of each intermediate provides confidence in the subsequent step.

Step 1: Protection of Hydroxyl Groups (Esterification & Methylation)

-

Causality: The phenolic hydroxyl groups of protocatechuic acid are acidic and nucleophilic, making them incompatible with the conditions required for direct amidation via an acid chloride. Protecting them as methyl ethers renders them inert to the subsequent reaction steps. This is a standard strategy in multi-step organic synthesis to enhance selectivity.[2][3]

-

Methodology:

-

Suspend 3,4-dihydroxybenzoic acid (1.0 eq) in a suitable solvent such as methanol or acetone.

-

Add a base, for example, potassium carbonate (K₂CO₃, 2.5 eq), to the suspension.

-

Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 2.2 eq), dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Purify the resulting crude 3,4-dimethoxybenzoic acid (veratric acid) by recrystallization from an ethanol/water mixture.

-

Step 2: Amidation of the Protected Carboxylic Acid

-

Causality: Conversion of the carboxylic acid to a more reactive acyl chloride intermediate is a highly efficient method for forming amides.[4][5] Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Methodology:

-

In a fume hood, suspend the dried 3,4-dimethoxybenzoic acid (1.0 eq) in an inert solvent like toluene.

-

Add thionyl chloride (SOCl₂, 1.5 eq) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Gently reflux the mixture for 2-3 hours or until the evolution of gas ceases and the solid dissolves, indicating the formation of 3,4-dimethoxybenzoyl chloride.

-

Cool the reaction mixture and carefully remove the excess thionyl chloride and solvent under vacuum.

-

Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane or THF).

-

Slowly add this solution to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess), with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Collect the precipitated solid, 3,4-dimethoxybenzamide, by filtration, wash with cold water, and dry.

-

Step 3: Deprotection to Yield this compound

-

Causality: The final step requires the cleavage of the stable aryl methyl ether bonds without affecting the newly formed amide linkage. Boron tribromide (BBr₃) is a powerful and selective Lewis acid reagent for this specific transformation.

-

Methodology:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3,4-dimethoxybenzamide (1.0 eq) in a dry, anhydrous solvent such as dichloromethane (DCM).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr₃, 2.5 eq) in DCM dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.

-

Carefully quench the reaction by slowly adding it to ice water or methanol.

-

The product will precipitate. Collect the crude this compound by filtration.

-

Purify the final product by recrystallization from hot water or an ethanol/water mixture to yield a pure crystalline solid.

-

Caption: A validated three-step synthesis workflow for this compound.

Section 4: Biological Significance and Therapeutic Potential

The therapeutic potential of this compound is intrinsically linked to its chemical structure, combining the well-documented antioxidant properties of the catechol group with the versatile pharmacological scaffold of the benzamide moiety.

Antioxidant and Anti-inflammatory Mechanisms

The catechol (3,4-dihydroxy) arrangement is a hallmark of potent antioxidant molecules.[2] Its mechanism of action is multifaceted:

-

Direct Radical Scavenging: The hydroxyl groups can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS) like the hydroxyl radical (•OH) and superoxide (O₂•⁻). The resulting phenoxyl radical is stabilized by resonance across the aromatic ring, rendering it less reactive and effectively terminating damaging oxidative chain reactions.[6]

-

Metal Ion Chelation: The ortho-dihydroxy configuration is an excellent chelator for transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺).[2] By sequestering these ions, it prevents their participation in the Fenton reaction, a major biological source of highly destructive hydroxyl radicals.

This potent antioxidant activity is directly linked to anti-inflammatory effects. Oxidative stress is a key initiator and propagator of the inflammatory cascade. By reducing the cellular burden of ROS, this compound and its parent acid, protocatechuic acid, can mitigate inflammatory responses.[7] Studies on the related compound 3,4-dihydroxybenzaldehyde have demonstrated that it can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8] Furthermore, the benzamide functional group is a known pharmacophore present in various compounds with established anti-inflammatory properties.

Scaffold for Drug Development

The 3,4-dihydroxybenzene core is a privileged scaffold in medicinal chemistry. The closely related precursor, 3,4-Dihydroxybenzaldehyde, serves as a critical intermediate in the synthesis of several important pharmaceutical agents. This underscores the value of the 3,4-dihydroxy substitution pattern for achieving desired biological activity and provides a strong rationale for exploring derivatives of this compound in drug discovery programs.

Section 5: Conclusion and Future Directions

This compound is a molecule of significant interest, possessing a robust chemical foundation for biological activity. Its straightforward, albeit multi-step, synthesis makes it an accessible building block for further chemical elaboration. The combination of a potent antioxidant catechol group and a versatile benzamide moiety makes it a compelling candidate for research in areas dominated by oxidative stress and inflammation, including neurodegenerative diseases, cardiovascular conditions, and certain cancers.

Future research should focus on a comprehensive evaluation of its pharmacokinetic and pharmacodynamic profiles. Furthermore, the primary amide group serves as an ideal handle for creating libraries of N-substituted derivatives, enabling systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties for specific therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. synarchive.com [synarchive.com]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. docta.ucm.es [docta.ucm.es]

A Comprehensive Technical Guide to the Solubility of 3,4-Dihydroxybenzamide in DMSO and Water for Drug Development Professionals

This guide provides an in-depth analysis of the solubility of 3,4-Dihydroxybenzamide in two critical solvents for drug discovery and development: Dimethyl Sulfoxide (DMSO) and water. As researchers, scientists, and drug development professionals, understanding the solubility characteristics of a compound is a cornerstone of successful preclinical and clinical development. Poor solubility can create significant hurdles, impacting bioavailability, formulation, and ultimately, therapeutic efficacy.[1][2][3][4][5] This document will not only present the theoretical underpinnings of this compound's solubility but also provide a detailed, field-proven experimental protocol for its determination.

The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[2][4] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[2][4] Insufficient solubility can lead to a cascade of undesirable consequences, including:

-

Reduced Bioavailability: Limited dissolution in gastrointestinal fluids results in poor absorption and, consequently, lower systemic exposure.[1][2]

-

Inaccurate In Vitro Assay Results: Compound precipitation in assay media can lead to misleading structure-activity relationship (SAR) data.

-

Formulation Difficulties: Developing a stable and effective dosage form for a poorly soluble compound is a complex and resource-intensive endeavor.[4]

Therefore, a thorough understanding and early assessment of a compound's solubility are paramount for making informed decisions throughout the drug development pipeline.[3]

Physicochemical Properties of this compound: A Predictive Analysis

While specific, publicly available quantitative solubility data for this compound is limited, we can infer its likely behavior by examining its chemical structure and physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | PubChem[6][7] |

| Molecular Weight | 153.14 g/mol | CAS Common Chemistry[8] |

| Structure | ||

| Image of this compound structure | ||

| Predicted XlogP | 0.5 | PubChemLite[7] |

| Hydrogen Bond Donors | 3 (two -OH, one -NH₂) | |

| Hydrogen Bond Acceptors | 3 (two -OH, one C=O) |

The structure of this compound, also known as protocatechuamide, features a benzene ring substituted with a carboxamide group and two hydroxyl groups. These functional groups are key determinants of its solubility.

Expected Solubility in Water

The presence of two hydroxyl (-OH) groups and a primary amide (-CONH₂) group suggests that this compound can readily participate in hydrogen bonding with water molecules.[1] Generally, a higher number of hydrogen bond donors and acceptors enhances aqueous solubility.[9] The predicted XlogP value of 0.5 indicates a relatively hydrophilic nature, further supporting the expectation of moderate to good water solubility. For comparison, the related compound 3,4-dihydroxybenzaldehyde is noted to have good solubility in polar solvents like water.[9][10]

Expected Solubility in DMSO

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for creating stock solutions of test compounds.[11][12] Its ability to dissolve a broad range of both polar and nonpolar compounds makes it an invaluable tool.[11][13] DMSO is an excellent hydrogen bond acceptor and can effectively solvate the hydroxyl and amide protons of this compound. Given its utility in solubilizing a vast array of drug-like molecules, it is highly probable that this compound will exhibit high solubility in DMSO.[12]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a well-controlled experimental approach is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[14][15][16][17]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured. This concentration represents the equilibrium solubility.[15]

Step-by-Step Experimental Workflow

Below is a detailed protocol for determining the solubility of this compound in both water and DMSO.

Materials and Equipment:

-

This compound (solid, high purity)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Purified water (e.g., Milli-Q or equivalent)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (0.22 µm)

Protocol:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to separate 2 mL glass vials. A general guideline is to add an amount that is at least 10 times the expected solubility.

-

To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (water or DMSO).

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period. A typical equilibration time is 24 to 48 hours.[18] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points (e.g., 4, 8, 24, 48 hours).[17]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted supernatant samples using the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the shake-flask method for determining solubility.

Causality Behind Experimental Choices

-

Use of an Orbital Shaker: This ensures continuous and gentle mixing, facilitating the dissolution process and promoting the attainment of equilibrium.

-

Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Centrifugation and Filtration: These steps are critical for effectively separating the undissolved solid from the saturated solution, ensuring that only the dissolved compound is analyzed.

-

HPLC Analysis: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved compound, even at low concentrations.

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound in both aqueous and organic solvents is fundamental for its successful development as a potential therapeutic agent. The physicochemical properties of this compound suggest favorable solubility in both water and DMSO. The provided shake-flask protocol offers a robust and reliable method for obtaining definitive quantitative solubility data. This information will be invaluable for guiding formulation strategies, designing relevant in vitro and in vivo studies, and ultimately, de-risking the path to clinical development.

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. ucd.ie [ucd.ie]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. This compound | C7H7NO3 | CID 148675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C7H7NO3) [pubchemlite.lcsb.uni.lu]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Showing Compound 3,4-Dihydroxybenzaldehyde (FDB012060) - FooDB [foodb.ca]

- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 12. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. strandedtattoo.info [strandedtattoo.info]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. who.int [who.int]

- 18. sigmaaldrich.com [sigmaaldrich.com]

mechanism of action of 3,4-Dihydroxybenzamide

An In-Depth Technical Guide to the Mechanism of Action of 3,4-Dihydroxybenzamide

Abstract: this compound, also known as Protocatechuamide, is a naturally occurring phenolic compound and a key metabolite of various polyphenols found in plants. Emerging research has illuminated its significant therapeutic potential, stemming from a multifaceted mechanism of action that encompasses roles in cellular oxygen sensing, antioxidant defense, and anti-inflammatory signaling. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activities of this compound. We will dissect its primary role as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), and explore its synergistic antioxidant and anti-inflammatory functions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent.

Introduction to this compound

This compound (C₇H₇NO₃) is a simple benzamide derivative of protocatechuic acid (3,4-dihydroxybenzoic acid).[1][2] It is recognized for its antioxidant and anti-inflammatory properties and is a subject of growing interest in medicinal chemistry.[1] Its biological activities are largely attributed to the catechol (3,4-dihydroxy) moiety, which is a critical structural feature for its molecular interactions. While much of the literature focuses on its acid precursor, protocatechuic acid (PCA), the amide derivative shares key functional properties and presents a unique profile for investigation. The mechanisms described herein are often attributed to the broader class of 3,4-dihydroxybenzene compounds, with specific evidence highlighting a convergent pathway of action.

Primary Mechanism of Action: Inhibition of Prolyl Hydroxylase and HIF-1α Stabilization

The central mechanism of action for this compound and its analogs is the inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes.[3] PHDs are Fe(II)- and 2-oxoglutarate-dependent dioxygenases that act as the primary cellular oxygen sensors.[3]

The HIF-1α Signaling Cascade in Normoxia and Hypoxia

Under normal oxygen conditions (normoxia), PHD enzymes are active and hydroxylate specific proline residues on the HIF-1α subunit.[4][5] This post-translational modification is a signal for the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent rapid degradation by the proteasome.[6] This keeps HIF-1α levels low, preventing the activation of hypoxia-related genes.

Under low oxygen conditions (hypoxia), the activity of PHD enzymes is inhibited due to the lack of their essential co-substrate, O₂.[5] This prevents HIF-1α hydroxylation and degradation. Stabilized HIF-1α accumulates, translocates to the nucleus, and dimerizes with the constitutively expressed HIF-1β subunit.[4] This HIF-1α/β heterodimer then binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[4][7]

Pharmacological Mimicry of Hypoxia by this compound

This compound and related catechol-containing compounds function as PHD inhibitors, effectively mimicking a hypoxic state even under normoxic conditions.[3][8] The inhibitory mechanism involves the chelation of the Fe(II) ion within the catalytic site of the PHD enzyme, which is essential for its hydroxylase activity.[9] By inhibiting PHD, this compound prevents the degradation of HIF-1α, leading to its stabilization and the transcription of HRE-driven genes.[10] These target genes are crucial for various adaptive responses, including:

-

Erythropoiesis: Upregulation of Erythropoietin (EPO).

-

Angiogenesis: Upregulation of Vascular Endothelial Growth Factor (VEGF).

-

Cellular Metabolism: Increased expression of glycolytic enzymes.

This mechanism forms the basis for the therapeutic application of PHD inhibitors in the treatment of anemia associated with chronic kidney disease.[11]

Caption: HIF-1α signaling under normoxia versus PHD inhibition.

Synergistic Mechanisms of Action

Beyond its primary role as a PHD inhibitor, this compound exhibits potent antioxidant and anti-inflammatory properties that contribute significantly to its overall therapeutic profile, particularly in the context of neuroprotection.

Antioxidant Activity

The catechol structure of this compound makes it an effective antioxidant. Its mechanisms include:

-

Free Radical Scavenging: It can directly neutralize reactive oxygen species (ROS) such as superoxide (•O₂⁻) and hydroxyl (•OH) radicals by donating a hydrogen atom or an electron.[12] This action reduces cellular oxidative stress, which is implicated in the pathophysiology of numerous diseases.[13]

-

Metal Chelation: It can chelate transition metal ions like Fe²⁺ and Cu²⁺.[12] This is crucial because these metals can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions.

This antioxidant activity is not mutually exclusive from its PHD-inhibiting function. ROS have been reported to influence HIF-1α stability, suggesting a complex interplay between these pathways.[14]

Anti-Inflammatory and Neuroprotective Effects

Chronic inflammation is a key driver of many diseases, including neurodegenerative disorders and ischemic injury. This compound and its precursor PCA have demonstrated significant anti-inflammatory and neuroprotective effects through multiple pathways.[15][16][17]

-

Inhibition of NF-κB and MAPK Pathways: Studies have shown that these compounds can suppress the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including p38, JNK, and ERK).[18][19][20]

-

Reduction of Inflammatory Mediators: By inhibiting these upstream pathways, the production of downstream pro-inflammatory cytokines and mediators such as TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) is significantly reduced.[15][19]

-

Neuroprotection in Disease Models: This anti-inflammatory and antioxidant activity translates to potent neuroprotection. In models of ischemic stroke, treatment reduces infarct volume and neuronal damage.[18][19] In models of Alzheimer's and Parkinson's disease, it has been shown to reduce neuroinflammation and neuronal loss.[15][17] Furthermore, it has been identified as an inhibitor of Monoamine Oxidase-B (MAO-B), an enzyme whose dysregulation is linked to neurodegenerative conditions.[21]

Caption: Interplay of antioxidant and anti-inflammatory pathways.

Quantitative Data Summary

While specific IC₅₀ values for this compound are not extensively documented in the provided context, data for other well-known PHD inhibitors can provide a benchmark for designing in vitro experiments.[7]

| Compound | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference |

| Vadadustat | 15.36 | 11.83 | 7.63 | [7] |

| Daprodustat | 3.5 | 22.2 | 5.5 | [7] |

| Molidustat | 480 | 280 | 450 | [7] |

| Note: IC₅₀ values can vary significantly depending on the specific assay conditions. |

For cell-based assays, a starting dose-response curve ranging from the low micromolar (e.g., 1 µM) to a higher concentration (e.g., 50-100 µM) is recommended to determine the effective concentration (EC₅₀) for HIF-1α stabilization.[7]

Experimental Protocols for Mechanistic Validation

To aid researchers in studying the mechanism of this compound, we provide the following validated experimental protocols.

Protocol 1: Western Blot for HIF-1α Stabilization

This protocol details the immunodetection of HIF-1α protein levels in cultured cells following treatment with a PHD inhibitor.[7]

Caption: Standard workflow for Western Blot analysis of HIF-1α.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture suitable cells (e.g., HeLa, HEK293) in appropriate media (e.g., DMEM with 10% FBS).[7]

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of the compound for a desired time period (e.g., 4-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[7]

-

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[7]

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by molecular weight.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

-

-

Immunoblotting and Detection:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7]

-

-

Analysis:

-

Quantify band intensities using image analysis software.

-

Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Protocol 2: HRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a luciferase reporter gene under the control of HREs.[7][22]

Step-by-Step Methodology:

-

Cell Transfection:

-

Seed cells (e.g., HEK293) in a 24- or 96-well plate.

-

Transfect cells with a plasmid containing a firefly luciferase gene driven by a promoter with multiple HRE copies. Co-transfect with a Renilla luciferase plasmid (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

Compound Treatment:

-

Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate for an additional 16-24 hours.

-

-

Lysis and Luminescence Measurement:

-

Wash cells with PBS and lyse them using the appropriate lysis buffer (e.g., from a Dual-Luciferase® Reporter Assay System).

-

Measure firefly and Renilla luciferase activities sequentially in a luminometer.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data.

-

Express the results as fold induction over the vehicle-treated control.

-

Conclusion and Future Perspectives

The is robust and multifaceted. Its primary role as a prolyl hydroxylase inhibitor places it within a promising class of drugs capable of stabilizing HIF-1α and activating downstream pathways relevant to treating anemia and ischemic conditions. Furthermore, its potent antioxidant and anti-inflammatory activities, mediated by free radical scavenging and inhibition of the NF-κB and MAPK pathways, provide a strong rationale for its investigation in neurodegenerative and inflammatory diseases.

Future research should focus on elucidating the precise pharmacokinetic and pharmacodynamic profiles of this compound, optimizing its structure for enhanced potency and selectivity, and advancing preclinical studies in relevant animal models to validate its therapeutic efficacy. The convergence of its HIF-stabilizing, antioxidant, and anti-inflammatory properties makes this compound a compelling candidate for further drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H7NO3 | CID 148675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia inducible factor-1 alpha stabilization for regenerative therapy in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nonhypoxic pharmacological stabilization of Hypoxia Inducible Factor 1α: Effects on dopaminergic differentiation of human neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evolving Strategies in the Treatment of Anaemia in Chronic Kidney Disease: The HIF-Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species | PLOS One [journals.plos.org]

- 15. Recent developments in the role of protocatechuic acid in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocatechuic Acid Prevents Some of the Memory-Related Behavioural and Neurotransmitter Changes in a Pyrithiamine-Induced Thiamine Deficiency Model of Wernicke–Korsakoff Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Examining the neuroprotective effects of protocatechuic acid and chrysin on in vitro and in vivo models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Research Progress on the Mechanisms of Protocatechuic Acid in the Treatment of Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. imrpress.com [imrpress.com]

- 22. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dihydroxybenzamide and its Structural Isomers for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3,4-dihydroxybenzamide (protocatechuamide) and its key structural isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and comparative biological activities of this important class of phenolic compounds. By synthesizing data from closely related analogues—dihydroxybenzoic acids and dihydroxybenzaldehydes—this guide offers critical insights into the structure-activity relationships (SAR) governing their antioxidant, anticancer, and enzyme-inhibitory potential. Detailed, field-proven experimental protocols for synthesis, analysis, and biological evaluation are provided to empower researchers in their discovery and development efforts.

Introduction: The Therapeutic Potential of Dihydroxybenzamides

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. When functionalized with a catechol (dihydroxybenzene) moiety, the resulting dihydroxybenzamides become potent hydrogen-donating antioxidants and metal chelators. This compound, also known as protocatechuamide, is the amide derivative of protocatechuic acid (PCA), a widespread natural phenolic compound known for its diverse biological activities, including antineoplastic, anti-inflammatory, and neuroprotective properties[1][2][3].

The therapeutic potential of these molecules is intrinsically linked to the number and, critically, the position of the hydroxyl groups on the aromatic ring. This guide will explore this compound alongside its five structural isomers to elucidate the subtle structural changes that dictate their biological efficacy. Understanding this isomeric specificity is paramount for designing targeted therapeutics and avoiding off-target effects.

The six core isomers discussed are:

-

2,3-Dihydroxybenzamide

-

2,4-Dihydroxybenzamide

-

2,5-Dihydroxybenzamide

-

2,6-Dihydroxybenzamide[4]

-

This compound (Protocatechuamide)

-

3,5-Dihydroxybenzamide

Physicochemical Properties and Structural Comparison

The positioning of the two hydroxyl groups and the amide substituent dramatically influences the molecule's electronic properties, hydrogen bonding capability, lipophilicity, and ultimately, its interaction with biological targets.

| Isomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Key Structural Feature |

| 3,4-DHBA | This compound | C₇H₇NO₃ | 153.14 | 0.50 | Ortho-dihydroxy (catechol) structure, allowing for efficient bidentate metal chelation. |

| 2,3-DHBA | 2,3-Dihydroxybenzamide | C₇H₇NO₃ | 153.14 | 0.85 | Ortho-dihydroxy (catechol) structure; potential for intramolecular hydrogen bonding with the amide. |

| 2,4-DHBA | 2,4-Dihydroxybenzamide | C₇H₇NO₃ | 153.14 | 0.81 | Para and ortho hydroxyl groups relative to the amide. |

| 2,5-DHBA | 2,5-Dihydroxybenzamide | C₇H₇NO₃ | 153.14 | 0.85 | Para and meta hydroxyl groups relative to the amide. |

| 2,6-DHBA | 2,6-Dihydroxybenzamide | C₇H₇NO₃ | 153.14 | 1.50 | Steric hindrance from two ortho hydroxyl groups may affect amide conformation and receptor binding. |

| 3,5-DHBA | 3,5-Dihydroxybenzamide | C₇H₇NO₃ | 153.14 | 0.81 | Meta-positioning of both hydroxyl groups. |

Data compiled from PubChem and other chemical databases. Predicted LogP values offer a comparative estimate of lipophilicity.

Synthesis and Purification Workflow

The most direct and reliable method for synthesizing dihydroxybenzamides is through the amidation of their corresponding dihydroxybenzoic acid precursors. This process requires an initial activation of the carboxylic acid to facilitate nucleophilic attack by an ammonia source.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of dihydroxybenzamides.

Protocol 3.1: Synthesis of this compound from Protocatechuic Acid

-

Expertise & Rationale: This protocol employs thionyl chloride (SOCl₂) for the activation step, forming a highly reactive acyl chloride intermediate. This is a robust and high-yielding method suitable for laboratory scale. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The final purification by recrystallization is chosen for its efficiency in removing impurities, providing a crystalline product suitable for biological assays.

-

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend protocatechuic acid (1.0 eq) in anhydrous toluene.

-

Activation: Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

Amidation: Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring.

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization from a hot water/ethanol mixture to obtain pure this compound as a crystalline solid.

-

Analytical Characterization

Accurate quantification and characterization are essential for preclinical studies. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the gold standard for this purpose.

Protocol 4.1: HPLC-DAD Analysis of Dihydroxybenzamides

-

Expertise & Rationale: A reversed-phase C18 column is selected due to its excellent ability to separate moderately polar phenolic compounds. A gradient elution is employed because it provides superior resolution for a mixture of isomers with slightly different polarities compared to an isocratic method. The mobile phase is acidified with formic or phosphoric acid to suppress the ionization of the phenolic hydroxyl groups, resulting in sharper, more symmetrical peaks and improved retention times. Detection at 280 nm is chosen as it is a common wavelength for the absorbance of phenolic compounds.

-

Step-by-Step Methodology:

-

Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and DAD.

-

Column: Employ a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric acid in HPLC-grade water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0-20 min: 10% B

-

20-40 min: 16% B

-

40-60 min: 20% B

-

60-70 min: 30% B

-

70-75 min: 80% B

-

75-90 min: 10% B (re-equilibration)[5]

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10 µL.

-

Detection: Monitor at 280 nm.

-

Standard Preparation: Prepare stock solutions of each isomer in methanol. Create a series of dilutions to generate a calibration curve for quantification.

-

Comparative Biological Activity

While direct comparative data on all dihydroxybenzamide isomers is limited, extensive research on the corresponding dihydroxybenzoic acids provides a robust and scientifically valid proxy for understanding their structure-activity relationships. The primary biological activities of interest are antioxidant, anticancer, and enzyme-inhibitory effects.

Antioxidant Capacity: A Structure-Activity Deep Dive

The antioxidant activity of these phenols is primarily driven by their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is key.

-

Key Insight: Isomers with ortho- or para-positioned hydroxyl groups (2,3-, 2,5-, and 3,4-) exhibit significantly higher antioxidant activity. This is because the resulting radical can be stabilized through resonance across the ring and with the second hydroxyl group. In contrast, meta-positioned isomers (3,5-) and sterically hindered isomers (2,6-) are generally less potent antioxidants[6].

| Isomer (as Dihydroxybenzoic Acid) | DPPH Radical Scavenging IC₅₀ (µM) | Relative Potency | Structural Rationale |

| 3,4-DHBA (Protocatechuic Acid) | ~5-10 | ++++ | Excellent radical stabilization via the ortho-dihydroxy (catechol) moiety. |

| 2,3-DHBA | ~5-15 | ++++ | Catechol structure allows for high radical scavenging activity. |

| 2,5-DHBA (Gentisic Acid) | ~10-20 | +++ | Para-positioning of hydroxyls allows for good resonance stabilization. |

| 3,5-DHBA | >1000 | + | Meta-positioning results in poor stabilization of the phenoxyl radical. |

| 2,4-DHBA | >1000 | + | Less effective radical stabilization compared to 2,3-, 2,5-, and 3,4-isomers. |

| 2,6-DHBA | >1000 | + | Steric hindrance and intramolecular hydrogen bonding can reduce H-atom donation. |

Data synthesized from studies on dihydroxybenzoic acids[6][7]. Lower IC₅₀ indicates higher potency.

Protocol 5.1: DPPH Radical Scavenging Assay

-

Expertise & Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method for screening the radical scavenging activity of phenolic compounds. It is based on a simple colorimetric change that can be measured with a standard plate reader. The protocol is self-validating through the inclusion of a known antioxidant standard like Ascorbic Acid or Trolox, against which the test compounds are compared.

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample Preparation: Prepare serial dilutions of each dihydroxybenzamide isomer in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank (methanol) and a positive control (e.g., Ascorbic Acid) should be included.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: Plot the % inhibition against the compound concentration and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

-

Anticancer and Cytotoxic Activity

Protocatechuic acid (3,4-DHBA) and its aldehyde form have demonstrated significant anticancer activity in various cell lines, including breast, lung, and ovarian cancer[3][8][9][10]. The proposed mechanisms often involve the induction of apoptosis and the modulation of critical cell signaling pathways.

-

Mechanism of Action Insight: Studies on protocatechuic acid suggest it can inhibit cancer cell metastasis by down-regulating the Ras/Akt/NF-κB pathway[11]. This pathway is crucial for cell survival, proliferation, and inflammation. Inhibition leads to decreased production of matrix metalloproteinases (MMPs) that are essential for cancer cell invasion. The benzamide class of compounds, in general, has been noted for anti-inflammatory and antitumor properties, potentially through the inhibition of NF-κB[12].

Signaling Pathway: Protocatechuic Acid's Impact on Cancer Cell Metastasis

Caption: Postulated mechanism of anticancer action for protocatechuic acid.

| Isomer (as Dihydroxybenzoic Acid) | Cell Line | Cytotoxicity IC₅₀ (mM) | Relative Potency |

| 3,4-DHBA | MDA-MB-231 (Breast) | 4.09 | ++ |

| 2,5-DHBA | MDA-MB-231 (Breast) | 3.33 | +++ |

| 2,4-DHBA | MDA-MB-231 (Breast) | 4.77 | + |

| 3,4-DHBA | MCF-7 (Breast) | >5 (non-toxic) | - |

| 2,5-DHBA | MCF-7 (Breast) | >5 (non-toxic) | - |

| 2,4-DHBA | MCF-7 (Breast) | >5 (non-toxic) | - |

Data from a comparative study on dihydroxybenzoic acids[13]. Lower IC₅₀ indicates higher cytotoxicity. Note the cell-line specific toxicity.

Protocol 5.2: MTT Assay for Cell Viability

-

Expertise & Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. This robust, high-throughput assay is a standard first-pass screen for cytotoxic effects of novel compounds. A key control is to include wells with media and the test compound but no cells, to check for any direct reaction between the compound and MTT.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the dihydroxybenzamide isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 3-4 hours[7][14].

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[14][15].

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage of the untreated control and calculate the IC₅₀ value.

-

Enzyme Inhibition

The catechol moiety is a known structural motif for inhibiting metalloenzymes, particularly those containing iron in their active site, such as lipoxygenases (LOX). Furthermore, phenolic compounds are widely studied as inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which is relevant for managing postprandial hyperglycemia.

-

Lipoxygenase (LOX) Inhibition: Alkyl esters of protocatechuic acid are potent inhibitors of soybean lipoxygenase, with IC₅₀ values in the nanomolar range. This inhibition is attributed to the catechol's ability to chelate the iron atom in the enzyme's active site[14][16]. It is highly probable that this compound and its catechol-containing isomers (2,3-DHBA) will exhibit similar inhibitory activity.

-

α-Glucosidase and α-Amylase Inhibition: Phenolic compounds can inhibit these digestive enzymes, potentially slowing carbohydrate breakdown and glucose absorption. This makes them interesting candidates for diabetes research[17][18].

Pharmacokinetic Considerations

Direct pharmacokinetic data for this compound is scarce. However, data from its parent compound, protocatechuic acid (PCA), provides valuable insights, as amides are often subject to hydrolysis to the corresponding carboxylic acid by amidases in the body.

A study in mice orally administered 50 mg/kg of PCA showed:

-

Rapid Absorption: Time to maximum plasma concentration (Tₘₐₓ) was only 5 minutes.

-

High Peak Concentration: Maximum concentration (Cₘₐₓ) reached 73.6 µM.

-

Rapid Elimination: The terminal half-life (t₁/₂) was 16 minutes[1].

-

Expert Interpretation: The rapid absorption and elimination profile of PCA suggests that if this compound is hydrolyzed to PCA in vivo, it would likely have a short duration of action. This profile might be suitable for acute conditions but may require formulation strategies (e.g., controlled-release) or the design of more stable derivatives to be effective for chronic diseases. The amide form may act as a prodrug, potentially improving absorption characteristics compared to the more polar carboxylic acid before being metabolized to the active PCA.

Conclusion and Future Directions

This compound and its structural isomers are a compelling class of compounds for therapeutic development. The analysis of their corresponding acid and aldehyde analogues strongly suggests that the position of the hydroxyl groups is the primary determinant of their biological activity.

-

Key Takeaways:

-

Antioxidant Potential: The 3,4- (protocatechuamide) and 2,3- isomers are predicted to be the most potent antioxidants due to their catechol structure.

-

Anticancer Activity: The 2,5- and 3,4- isomers show promise as cytotoxic agents, particularly against specific cancer cell lines like triple-negative breast cancer (MDA-MB-231). Their mechanism likely involves the induction of apoptosis via modulation of key survival pathways like Ras/Akt/NF-κB.

-

Structure-Activity Relationship: A clear SAR exists, where ortho- and para-dihydroxy substitution patterns confer the strongest biological activity, while meta- and sterically hindered ortho- patterns are less effective.

-

Future research should focus on direct comparative studies of all six dihydroxybenzamide isomers to confirm these predicted activities. Investigating their effects on a broader range of cancer cell lines, exploring their potential as specific enzyme inhibitors, and conducting in vivo pharmacokinetic and efficacy studies will be crucial steps in translating the promise of these molecules into tangible therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dihydroxybenzamide | C7H7NO3 | CID 76602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Lipoxygenase inhibitory activity of alkyl protocatechuates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of α-Amylase and α-Glucosidase Activity by Tea and Grape Seed Extracts and their Constituent Catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Derivatization of 3,4-Dihydroxybenzamides

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3,4-dihydroxybenzamide and its derivatives. We will delve into the core chemical properties, strategic synthetic methodologies, structure-activity relationships (SAR), and the burgeoning applications of this versatile scaffold in modern drug discovery.

Introduction: The this compound Core

This compound, also known as protocatechuamide, is a naturally occurring phenolic compound. Its structure features a benzamide core with two hydroxyl groups substituted at the 3 and 4 positions of the benzene ring.[1][2] This catechol moiety is a key structural alert for significant biological activity, primarily due to its ability to chelate metals and participate in redox reactions. The inherent antioxidant and radical-scavenging properties of the 3,4-dihydroxybenzoyl group make it a privileged scaffold in the design of novel therapeutic agents.[3][4]

The core structure of this compound is represented by the following chemical identifiers:

The presence of the amide group and the two phenolic hydroxyls provides multiple avenues for chemical modification, allowing for the generation of diverse libraries of derivatives with a wide range of physicochemical and biological properties.

Strategic Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: modification of the amide nitrogen (N-substitution) and modification of the phenolic hydroxyl groups (O-substitution). A third, related category involves the synthesis of hydrazide and hydrazone derivatives.

Synthesis of N-Substituted this compound Derivatives

N-substituted derivatives are commonly prepared through the coupling of 3,4-dihydroxybenzoic acid (protocatechuic acid) or its protected forms with a variety of amines.

General Workflow for N-Substitution:

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Experimental Protocol: Synthesis of N-aryl/alkyl-3,4-dimethoxybenzamides (Protected Precursors)

This protocol describes a general procedure for the synthesis of the protected precursors of N-substituted 3,4-dihydroxybenzamides, which can then be deprotected to yield the final products.

-

Activation of 3,4-Dimethoxybenzoic Acid: To a solution of 3,4-dimethoxybenzoic acid (1.0 equivalent) in an anhydrous solvent such as THF (20 mL), add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents).

-

Acylimidazole Formation: Stir the mixture at 60°C for 3 hours. The formation of the acylimidazole intermediate results in a clear solution.

-

Amine Addition: Cool the solution to room temperature and add the desired primary or secondary amine (1.1 equivalents).

-

Amide Formation: Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to afford the desired N-substituted-3,4-dimethoxybenzamide.[5]

Deprotection to Yield N-Substituted 3,4-Dihydroxybenzamides:

The methyl ether protecting groups can be cleaved using strong Lewis acids like boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM) at low temperatures.

Synthesis of O-Substituted this compound Derivatives

O-substitution involves the alkylation or acylation of one or both phenolic hydroxyl groups. Selective substitution can be challenging and may require the use of protecting groups or carefully controlled reaction conditions.

Synthesis of 3,4-Dihydroxybenzohydrazide and its Hydrazone Derivatives

Hydrazide derivatives are synthesized by reacting an activated form of 3,4-dihydroxybenzoic acid (or its protected form) with hydrazine hydrate. The resulting hydrazide can then be condensed with various aldehydes or ketones to form hydrazones.

Experimental Protocol: Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

This three-step protocol outlines the synthesis of hydrazone derivatives starting from 3,4-dimethoxybenzoic acid.[6]

-

Esterification: To a solution of 3,4-dimethoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture to afford the corresponding methyl ester.[6]

-

Hydrazinolysis: React the methyl ester with hydrazine hydrate in ethanol to form the 3,4-dimethoxybenzohydrazide.[6]

-

Condensation: Condense the hydrazide with a variety of aromatic aldehydes in a suitable solvent to furnish the corresponding N'-benzylidene-3,4-dimethoxybenzohydrazone derivatives.[6]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. The following table summarizes some key SAR findings from the literature.

| Derivative Class | Substituent Effects | Biological Activity | Reference |

| N-Substituted Benzamides | The presence of a 2-substituent on a phenyl ring attached to the amide nitrogen can be critical for antiproliferative activity. | Anticancer | [7] |

| Introduction of a benzyl group on the terminal nitrogen of an ethylenediamine linker enhances neuroleptic activity. | Neuroleptic | [8] | |

| Dihydroxybenzylidene Derivatives | 3',4'-dihydroxy substitution on a benzylidene moiety attached to a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core significantly improves PARP-1 inhibitory activity. | PARP-1 Inhibition | [9] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazides | Substitution of the benzylidene ring with electron-donating or withdrawing groups modulates antimicrobial activity. | Antimicrobial | [6] |

Key SAR Insights:

-

The Catechol Moiety: The 3,4-dihydroxy substitution is often crucial for antioxidant, anticancer, and metal-chelating properties.

-

Amide Substitution: The nature of the substituent on the amide nitrogen can significantly influence the biological target and potency. For example, bulky aromatic groups can enhance binding to specific protein targets.

-

Linker Modification: In derivatives with more complex linkers, the length and flexibility of the linker can impact activity.

Applications in Drug Discovery and Development

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas.

Anticancer Agents

Derivatives of this compound have shown promise as anticancer agents through various mechanisms, including the inhibition of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) and histone deacetylases (HDACs).[7][9][10] The catechol moiety can also contribute to pro-oxidant effects in cancer cells, leading to apoptosis.

Antimicrobial Agents

N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have been designed and synthesized as potential antimicrobial agents that target multidrug efflux pumps.[6] The ability of these compounds to overcome bacterial resistance mechanisms is a significant area of research.

Antioxidants

The inherent radical-scavenging ability of the catechol group makes this compound derivatives potent antioxidants.[3][4] This property is relevant for the treatment of diseases associated with oxidative stress.

Neuroleptic Agents

Certain N-substituted benzamides have been investigated for their neuroleptic activity, with some derivatives showing potent inhibition of apomorphine-induced stereotyped behavior in preclinical models.[8]

Conclusion

The this compound scaffold represents a rich source of chemical diversity for the development of new therapeutic agents. Its straightforward derivatization at the amide and hydroxyl positions allows for the fine-tuning of biological activity and physicochemical properties. A thorough understanding of the synthesis and structure-activity relationships of these compounds is essential for the rational design of novel drugs with improved efficacy and safety profiles. This guide provides a solid foundation for researchers and scientists working in this exciting and promising area of medicinal chemistry.

References